Rosuvastatine de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

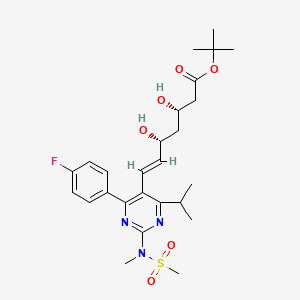

Tert-Butyl Rosuvastatin is an impurity of Rosuvastatin . It is a HMG-CoA reductase inhibitor . In combination with pemafibrate or a salt, it can function as cardiovascular disease medication .

Synthesis Analysis

While specific synthesis methods for tert-Butyl rosuvastatin were not found, there are studies on the enzymatic synthesis of related compounds . For a more detailed analysis, it would be beneficial to refer to scientific literature or conduct laboratory experiments.Molecular Structure Analysis

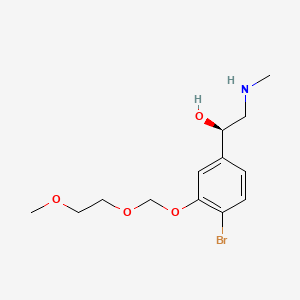

The molecular formula of tert-Butyl rosuvastatin is C26H36FN3O6S . The molecular weight is 537.644 . The IUPAC name is tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate .Chemical Reactions Analysis

While specific chemical reactions involving tert-Butyl rosuvastatin were not found, there are studies on the nitrosation reactions of related compounds . For a more detailed analysis, it would be beneficial to refer to scientific literature or conduct laboratory experiments.Physical And Chemical Properties Analysis

Tert-Butyl rosuvastatin has a melting point of 136-138°C . Its boiling point is predicted to be 704.2±70.0 °C . The density is 1.259 . It is slightly soluble in Chloroform, DMSO, and Ethyl Acetate when heated . The pKa is predicted to be 13.38±0.20 .Applications De Recherche Scientifique

Synthèse asymétrique d'un intermédiaire chiral clé

“Le (3R,5S)-6-chloro-3,5-dihydroxyhexanoate de tert-butyle [(3R,5S)-CDHH]” est l'intermédiaire chiral clé pour synthétiser la chaîne latérale du médicament hypolipidémiant rosuvastatine . Les carbonylréductases ont montré une excellente activité pour la biosynthèse du (3R,5S)-CDHH . Un biocatalyseur autosuffisant basé sur la stratégie de co-immobilisation de la carbonylréductase et du NADP+ a été développé, qui a permis une régénération in situ du cofacteur et a montré une haute énantiosélectivité (> 99% e.e.) et un rendement (98,54%) .

Biosynthèse d'un intermédiaire de la rosuvastatine

La carbonylréductase présente une excellente activité vis-à-vis du “ (S)-6-chloro-5-hydroxy-3-oxohexanoate de tert-butyle [(S)-CHOH]” pour synthétiser le (3R,5S)-CDHH, qui est l'intermédiaire clé pour la synthèse de l'atorvastatine et de la rosuvastatine .

Synthèse enzymatique d'un synthon chiral précieux

“Le (S)-6-chloro-5-hydroxy-3-oxohexanoate de tert-butyle [(S)-CHOH]” est un synthon chiral précieux, qui est utilisé pour la synthèse des médicaments hypocholestérolémiants atorvastatine et rosuvastatine . Une alcool déshydrogénase mutante de Lactobacillus kefir s'est avérée plus efficace dans ce processus de bioréduction .

Utilisation dans les applications pharmaceutiques et le contrôle qualité

Mécanisme D'action

Target of Action

Tert-Butyl Rosuvastatin, like its parent compound Rosuvastatin, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of Tert-Butyl Rosuvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, Tert-Butyl Rosuvastatin reduces the endogenous production of cholesterol in the liver .

Mode of Action

Tert-Butyl Rosuvastatin competitively inhibits HMG-CoA Reductase, thereby reducing the production of mevalonic acid from HMG-CoA . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Tert-Butyl Rosuvastatin affects the cholesterol synthesis pathway . This leads to a decrease in the levels of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as elevated LDL levels are an important risk factor for the development of cardiovascular disease (CVD) .

Pharmacokinetics

Tert-Butyl Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted in the feces (90%), primarily as unchanged drug . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) . There is a small accumulation with repeated dosing . The pharmacokinetics of Rosuvastatin shows considerable variation between races .

Result of Action

The primary result of Tert-Butyl Rosuvastatin’s action is a significant reduction in LDL levels . This reduction has been shown in numerous studies to significantly reduce the risk of development of CVD and all-cause mortality . The drug also exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence, and transmigration .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

tert-Butyl rosuvastatin functions as an HMG-CoA reductase inhibitor, similar to its parent compound, rosuvastatin. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and subsequently in the bloodstream. The compound also interacts with other biomolecules such as low-density lipoprotein (LDL) receptors, enhancing their expression and promoting the uptake of LDL cholesterol from the bloodstream .

Cellular Effects

tert-Butyl rosuvastatin exerts significant effects on various cell types, particularly hepatocytes, where it primarily acts. It influences cell signaling pathways by inhibiting the synthesis of mevalonate, which is a precursor for several important biomolecules involved in cell signaling. This inhibition affects the prenylation of small GTPase proteins, such as Ras, Rac, and Rho, which are crucial for maintaining cell shape, motility, and proliferation . Additionally, tert-Butyl rosuvastatin impacts gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of tert-Butyl rosuvastatin involves its competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, tert-Butyl rosuvastatin may influence the expression of genes involved in lipid metabolism through its effects on transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl rosuvastatin have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and humidity . Long-term studies have shown that tert-Butyl rosuvastatin maintains its efficacy in reducing cholesterol levels over extended periods. Prolonged exposure to high doses may lead to adverse effects such as hepatotoxicity and myopathy .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of tert-Butyl rosuvastatin vary with different dosages. At low to moderate doses, the compound effectively reduces cholesterol levels without significant adverse effects. At high doses, it can induce toxic effects such as liver damage and muscle toxicity . The threshold for these adverse effects varies among different animal species, with some species being more susceptible than others .

Metabolic Pathways

tert-Butyl rosuvastatin is primarily metabolized in the liver, where it undergoes limited phase I metabolism by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The compound is also subject to phase II metabolism, involving conjugation reactions that enhance its solubility and facilitate its excretion. The inhibition of HMG-CoA reductase by tert-Butyl rosuvastatin leads to a decrease in the synthesis of mevalonate and other downstream metabolites, affecting various metabolic pathways involved in cholesterol and lipid biosynthesis .

Transport and Distribution

The transport and distribution of tert-Butyl rosuvastatin within cells and tissues involve several transporters and binding proteins. The compound is taken up by hepatocytes through organic anion transporting polypeptides (OATPs) and is effluxed by transporters such as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) . These transporters play a crucial role in determining the intracellular concentration and distribution of tert-Butyl rosuvastatin, influencing its efficacy and potential for adverse effects .

Subcellular Localization

tert-Butyl rosuvastatin is primarily localized in the endoplasmic reticulum (ER) and the cytoplasm of hepatocytes, where it exerts its inhibitory effects on HMG-CoA reductase . The compound may also be found in other subcellular compartments, such as the Golgi apparatus, where it may influence the processing and trafficking of lipoproteins. The subcellular localization of tert-Butyl rosuvastatin is crucial for its activity and function, as it ensures the compound is in proximity to its target enzyme and other relevant biomolecules .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl rosuvastatin involves the protection of a carboxylic acid group followed by a series of reactions to introduce the necessary functional groups. The final step involves deprotection of the tert-butyl group.", "Starting Materials": [ "Rosuvastatin", "tert-Butyl bromoacetate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Tetrahydrofuran", "Diethyl ether", "Water" ], "Reaction": [ "Protection of carboxylic acid group with tert-butyl bromoacetate and triethylamine in THF", "Addition of hydrochloric acid to remove excess tert-butyl bromoacetate", "Addition of sodium hydroxide to form tert-butyl rosuvastatin", "Reduction with sodium borohydride in methanol/acetic acid", "Acidic hydrolysis to remove tert-butyl group with hydrochloric acid in methanol", "Neutralization with sodium hydroxide", "Extraction with diethyl ether", "Drying with sodium sulfate", "Crystallization with methanol/water" ] } | |

Numéro CAS |

615263-60-0 |

Formule moléculaire |

C26H36FN3O6S |

Poids moléculaire |

537.6 g/mol |

Nom IUPAC |

tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1 |

Clé InChI |

IJHZGLLGELSZAF-DSJWGCTQSA-N |

SMILES isomérique |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

SMILES canonique |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Synonymes |

(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester |

Origine du produit |

United States |

Q & A

Q1: What is the role of tert-butyl rosuvastatin in the synthesis of amorphous rosuvastatin calcium?

A1: Tert-butyl rosuvastatin serves as a crucial starting material in a novel synthesis method for producing highly pure, amorphous rosuvastatin calcium []. This method involves hydrolyzing tert-butyl rosuvastatin in the presence of a nitrogen-containing organic base and an aprotic solvent, potentially containing water. This process leads to the formation of a rosuvastatin salt, which is then converted into the desired rosuvastatin calcium. This approach bypasses the use of alkali metals, resulting in a final product with significantly reduced impurities [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/no-structure.png)